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Abstract
D-Ala-Peptide T-Amide (DAPTA) is a synthetic octapeptide that has demonstrated notable in-

vitro antiviral activity, primarily against R5-tropic strains of the Human Immunodeficiency Virus

Type 1 (HIV-1). This technical guide provides an in-depth overview of the in-vitro studies on

DAPTA's antiviral effects, its mechanism of action, detailed experimental protocols for key

assays, and a summary of quantitative data. The core of DAPTA's antiviral function lies in its

role as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor

for HIV-1 entry into host cells. By binding to CCR5, DAPTA effectively blocks the interaction

between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry

and subsequent replication. This document aims to serve as a comprehensive resource for

researchers and professionals in the field of antiviral drug development, offering a consolidated

view of the existing in-vitro evidence for DAPTA's therapeutic potential.

Introduction
D-Ala-Peptide T-Amide (DAPTA) is an eight-amino-acid synthetic peptide, an analog of Peptide

T, which was originally derived from the V2 region of the HIV-1 gp120 envelope protein. Its

primary mechanism of antiviral action is the competitive antagonism of the CCR5 co-receptor,

which is utilized by macrophage-tropic (R5) strains of HIV-1 for cellular entry. This targeted

action makes DAPTA a significant subject of interest in the development of HIV-1 entry
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inhibitors. In-vitro studies have been pivotal in elucidating the potency and mechanism of

DAPTA's antiviral effects.

Mechanism of Action: CCR5 Antagonism
DAPTA's antiviral activity is centered on its ability to act as a selective antagonist for the CCR5

receptor. R5-tropic HIV-1 strains, which are predominant during the early and middle stages of

infection, require binding to both the CD4 receptor and the CCR5 co-receptor on the surface of

target cells (such as T-lymphocytes and macrophages) to initiate membrane fusion and viral

entry.

DAPTA competitively binds to the CCR5 receptor, thereby sterically hindering the binding of the

viral gp120 protein to this co-receptor. This blockade of the gp120-CCR5 interaction is the

critical step in its antiviral mechanism, preventing the conformational changes in the viral

envelope necessary for fusion with the host cell membrane. Consequently, the virus is unable

to enter the cell and initiate its replication cycle.

Recent studies have also suggested that DAPTA's interaction with CCR5 may lead to the

downregulation of downstream signaling pathways, such as the Notch and NF-κB signaling

cascades, which can have broader implications in modulating the cellular environment and

inflammatory responses associated with viral infections.[1][2]

Quantitative Data on Antiviral Activity
The in-vitro efficacy of DAPTA has been quantified in several studies, primarily focusing on its

ability to inhibit HIV-1 replication and binding. The following tables summarize the key

quantitative data from these studies.

Parameter Virus Strain Cell Line/Type Value Reference

Inhibition of HIV-

1 Replication
R5 HIV-1 strains

Monocytes/Macr

ophages
>90% at 10⁻⁹ M [3]

Table 1:

Inhibition of HIV-

1 Replication by

DAPTA
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Parameter Ligand Receptor Cell Line IC₅₀ Value Reference

Inhibition of

gp120

Binding

gp120 Bal CCR5 Not Specified 0.06 nM [4][5]

Inhibition of

gp120

Binding

gp120

CM235
CCR5 Not Specified 0.32 nM [4][5]

Table 2:

Inhibition of

gp120-CCR5

Binding by

DAPTA

Experimental Protocols
This section provides detailed methodologies for key in-vitro assays used to evaluate the

antiviral activity of DAPTA.

HIV-1 Replication Inhibition Assay in
Monocytes/Macrophages
This protocol is designed to assess the ability of DAPTA to inhibit the replication of R5-tropic

HIV-1 in primary human monocytes/macrophages.

Materials:

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

Ficoll-Paque PLUS for PBMC isolation

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and

penicillin-streptomycin

Macrophage Colony-Stimulating Factor (M-CSF) for monocyte differentiation
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R5-tropic HIV-1 strain (e.g., BaL)

DAPTA (stock solution prepared in sterile water or appropriate solvent)

p24 antigen ELISA kit

96-well cell culture plates

Procedure:

Isolation and Culture of Monocytes/Macrophages:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Plate the PBMCs in 96-well plates at a density of 2 x 10⁵ cells/well in RPMI 1640 medium.

Allow monocytes to adhere for 2-3 hours at 37°C, 5% CO₂.

Wash the wells with warm RPMI 1640 to remove non-adherent cells.

Culture the adherent monocytes in RPMI 1640 supplemented with M-CSF for 5-7 days to

differentiate them into macrophages.

Antiviral Assay:

Prepare serial dilutions of DAPTA in culture medium.

Remove the culture medium from the macrophage-containing wells and add the DAPTA
dilutions.

Incubate for 1 hour at 37°C.

Add a pre-titered amount of R5-tropic HIV-1 to each well. Include a virus control (no drug)

and a cell control (no virus, no drug).

Incubate the plates for 7-10 days at 37°C, 5% CO₂.

Quantification of Viral Replication:
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On days 3, 7, and 10 post-infection, collect the cell culture supernatants.

Quantify the amount of p24 antigen in the supernatants using a commercial p24 antigen

ELISA kit, following the manufacturer's instructions.

Calculate the percentage of inhibition of viral replication for each DAPTA concentration

relative to the virus control.

HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4,

CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the

HIV-1 LTR promoter. This allows for the quantification of HIV-1 entry by measuring luciferase

activity.

Materials:

TZM-bl cells

DMEM supplemented with 10% FBS, penicillin-streptomycin

Env-pseudotyped HIV-1 particles (R5-tropic)

DAPTA

Luciferase assay reagent

96-well white, solid-bottom assay plates

Luminometer

Procedure:

Cell Plating:

Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10⁴ cells/well.

Incubate overnight at 37°C, 5% CO₂.
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Inhibition Assay:

Prepare serial dilutions of DAPTA in DMEM.

Add the DAPTA dilutions to the TZM-bl cells.

Immediately add the Env-pseudotyped HIV-1 particles to the wells.

Incubate for 48 hours at 37°C, 5% CO₂.

Luciferase Measurement:

After incubation, remove the culture medium.

Add luciferase assay reagent to each well according to the manufacturer's protocol.

Measure the luminescence using a luminometer.

Calculate the percentage of inhibition of viral entry for each DAPTA concentration relative

to the virus control.

Quantification of HIV-1 Proviral DNA by qPCR
This method quantifies the amount of integrated HIV-1 DNA (provirus) in infected cells,

providing a measure of successful viral entry and reverse transcription.

Materials:

Infected cells treated with or without DAPTA

DNA extraction kit

Primers and probe specific for a conserved region of the HIV-1 genome (e.g., LTR or gag)

Primers and probe for a host housekeeping gene (e.g., RNase P or β-actin) for normalization

qPCR master mix

Real-time PCR instrument
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Procedure:

Cell Treatment and Infection:

Treat target cells (e.g., PBMCs or macrophages) with DAPTA and infect with HIV-1 as

described in the replication inhibition assay.

DNA Extraction:

At a specified time post-infection (e.g., 24 or 48 hours), harvest the cells.

Extract total genomic DNA using a commercial DNA extraction kit.

qPCR:

Set up qPCR reactions containing the extracted DNA, HIV-1 specific primers and probe,

and qPCR master mix.

Set up parallel reactions for the host housekeeping gene for data normalization.

Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling

protocol.

Data Analysis:

Determine the cycle threshold (Ct) values for both the HIV-1 and housekeeping genes.

Calculate the relative or absolute copy number of proviral DNA.

Compare the amount of proviral DNA in DAPTA-treated cells to untreated infected cells to

determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and experimental workflows described in this guide.
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Caption: Mechanism of DAPTA-mediated inhibition of HIV-1 entry.
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Caption: Workflow for HIV-1 Replication Inhibition Assay.
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Caption: Postulated DAPTA-mediated inhibition of CCR5 downstream signaling.
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Conclusion
The in-vitro evidence strongly supports the role of DAPTA as a potent and selective inhibitor of

R5-tropic HIV-1. Its well-defined mechanism of action, centered on the antagonism of the

CCR5 co-receptor, provides a solid foundation for its further investigation as a therapeutic

agent. The quantitative data, though requiring further expansion across a wider range of viral

strains and cell types, consistently demonstrates significant antiviral efficacy at nanomolar

concentrations. The detailed experimental protocols provided in this guide offer a framework for

the continued and standardized evaluation of DAPTA and other CCR5-targeting antiviral

candidates. Future in-vitro research should focus on a more comprehensive characterization of

its resistance profile, its effects on a broader array of primary HIV-1 isolates, and a deeper

exploration of its impact on intracellular signaling pathways. Such studies will be crucial in fully

elucidating the therapeutic potential of DAPTA in the context of HIV-1 treatment and

prevention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666603#in-vitro-studies-on-the-antiviral-activity-of-
dapta]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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